molecular formula C13H11N3O4 B14626354 2-Pyridinecarboxamide, 6-methyl-N-(2-nitrophenyl)-, 1-oxide CAS No. 56387-84-9

2-Pyridinecarboxamide, 6-methyl-N-(2-nitrophenyl)-, 1-oxide

Cat. No.: B14626354
CAS No.: 56387-84-9
M. Wt: 273.24 g/mol
InChI Key: VBTMFCALLVZLAW-UHFFFAOYSA-N
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Description

2-Pyridinecarboxamide, 6-methyl-N-(2-nitrophenyl)-, 1-oxide is a chemical compound with the molecular formula C13H11N3O4 It is known for its unique structure, which includes a pyridine ring, a carboxamide group, a methyl group, and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pyridinecarboxamide, 6-methyl-N-(2-nitrophenyl)-, 1-oxide typically involves the reaction of 6-methyl-2-pyridinecarboxamide with 2-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-Pyridinecarboxamide, 6-methyl-N-(2-nitrophenyl)-, 1-oxide undergoes various types of chemical reactions, including:

    Oxidation: The nitrophenyl group can be further oxidized to form nitroso or hydroxylamine derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with palladium catalyst or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of nitroso or hydroxylamine derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted nitrophenyl derivatives.

Scientific Research Applications

2-Pyridinecarboxamide, 6-methyl-N-(2-nitrophenyl)-, 1-oxide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Pyridinecarboxamide, 6-methyl-N-(2-nitrophenyl)-, 1-oxide involves its interaction with specific molecular targets and pathways. The nitrophenyl group can undergo redox reactions, leading to the generation of reactive intermediates that can interact with cellular components. These interactions can result in various biological effects, including inhibition of enzyme activity and disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2-Pyridinecarboxamide, 6-methyl-N-(2-nitrophenyl)-: Lacks the 1-oxide group.

    2-Pyridinecarboxamide, 6-methyl-N-(4-nitrophenyl)-, 1-oxide: Has the nitrophenyl group at a different position.

    2-Pyridinecarboxamide, 6-methyl-N-(2-aminophenyl)-, 1-oxide: Contains an amino group instead of a nitro group.

Uniqueness

2-Pyridinecarboxamide, 6-methyl-N-(2-nitrophenyl)-, 1-oxide is unique due to the presence of both the nitrophenyl and 1-oxide groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various research applications.

Properties

CAS No.

56387-84-9

Molecular Formula

C13H11N3O4

Molecular Weight

273.24 g/mol

IUPAC Name

6-methyl-N-(2-nitrophenyl)-1-oxidopyridin-1-ium-2-carboxamide

InChI

InChI=1S/C13H11N3O4/c1-9-5-4-8-12(15(9)18)13(17)14-10-6-2-3-7-11(10)16(19)20/h2-8H,1H3,(H,14,17)

InChI Key

VBTMFCALLVZLAW-UHFFFAOYSA-N

Canonical SMILES

CC1=[N+](C(=CC=C1)C(=O)NC2=CC=CC=C2[N+](=O)[O-])[O-]

Origin of Product

United States

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